molecular formula C8H9ClO2 B1588579 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde CAS No. 61010-04-6

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

Cat. No. B1588579
CAS RN: 61010-04-6
M. Wt: 172.61 g/mol
InChI Key: JWUQFQYYMGMPKE-XQRVVYSFSA-N
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Description

Synthesis Analysis

The compound is used as a starting material in the synthesis of a variety of organic compounds. For example, the treatment of certain cyclohexanecarboxylic esters with anhydrous Na2CO3 leads to the formation of cyclopentene-carboxylic esters. Another study presented the synthesis reaction of cyclic acetals of 1,3-dioxolane series by condensation of cyclohex-3-ene-1-carbaldehydes with 1,2-propanediol and its derivatives.


Molecular Structure Analysis

The molecular formula of the compound is C8H9ClO2 . The average mass is 172.609 Da and the monoisotopic mass is 172.029114 Da .


Chemical Reactions Analysis

The compound has significant applications in organic synthesis. For instance, it is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems. In a notable study, formaldehyde reacts with its isomer hydroxymethylene to produce glycolaldehyde.


Physical And Chemical Properties Analysis

The boiling point of the compound is predicted to be 260.5±40.0 °C . The density is predicted to be 1.27±0.1 g/cm3 . The pKa is predicted to be 4.50±1.00 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde and its related compounds have significant applications in organic synthesis. For example, the treatment of certain cyclohexanecarboxylic esters with anhydrous Na2CO3 leads to the formation of cyclopentene-carboxylic esters, which are intermediates in synthesizing natural products like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde and α-(3-methyl-1-cyclopentenyl)propionic acid (Takeda & Tsuboi, 1977).

Another study presented the generalized results of the synthesis reaction of cyclic acetals of 1,3-dioxolane series by condensation of cyclohex-3-ene-1-carbaldehydes with 1,2-propanediol and its derivatives. This research explored the influence of substituents on the reactivity of components and the efficiency of the products, especially in their application as active diluents in polymer compositions (Kerimov, Orudzheva, & Mamedova, 2019).

Advances in Quinoline Chemistry

A review article highlighted the recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. This study covered the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems. It also illustrated the biological evaluation and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Gas-Phase Sugar Formation

In a notable study, formaldehyde reacts with its isomer hydroxymethylene to produce glycolaldehyde. This carbonyl–ene-type transformation operates in the absence of base and solvent at cryogenic temperatures, similar to those found in extraterrestrial environments or interstellar clouds. This research provides a link between the well-known formose reaction and sugar formation under non-aqueous conditions (Eckhardt et al., 2018).

properties

IUPAC Name

2-chloro-3-(hydroxymethylidene)cyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUQFQYYMGMPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CO)C(=C(C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10821309
Record name 2-Chloro-3-(hydroxymethylidene)cyclohex-1-ene-1-carbaldehyde
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

CAS RN

61010-04-6
Record name 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohexene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061010046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-(hydroxymethylidene)cyclohex-1-ene-1-carbaldehyde
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Record name 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a 500 mL flask were added DCM (40 mL) and DMF (40 mL). The mixture was cooled in an ice bath and then a solution of phosphorus oxychloride (37 mL) in DCM (35 mL) was added dropwise over approx. 1 h. To the still cool reaction mixture was added cyclohexanone (10 g, 0.10 mol) dropwise over 20 min. The mixture was stirred for a further 10 min and then was then heated at reflux for 3.5 h. After cooling to rt the mixture was poured onto 200 g of ice and then stirred until the ice melted. The mixture was left to stand during which time the aqueous phase became hot and caused some of the DCM to boil off. After the mixture cooled, crystals formed in the mixture. These were filtered off, washed with water (2×20 mL) and dried under vacuum to afford 32 (6.0 g, 34%).
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
reactant
Reaction Step Six
Name
Yield
34%

Synthesis routes and methods II

Procedure details

Dimethylformamide (40 mL) and 40 mL dichloromethane were mixed and cooled to 5° C. Phosphorous oxychloride (37 mL) was dissolved in 40 mL dichloromethane and added dropwise to the dimethylformamide/dichloromethane solution at rate to maintain the temperature below 25° C. Cyclohexanone (10 g, 0.102 mol) was added and the mixture heated at reflux for 3 hours. After cooling to room temperature, the reaction mixture was poured into 200 mL of ice and allowed to sit overnight. The quenched reaction mixture was filtered to collect 3.59 g solid, mp 127° C., λmax =325 nm (ε=14,000).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
dimethylformamide dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

S1 was synthesized as reported procedure. Zhang, Z.; Achilefu, S. Org. Lett., 2004, 6, 2067-2070. A solution of POCl3 (37 mL, 397 mmol) in CH2Cl2 (35 mL) was slowly added to an ice-cooled solution of DMF (40 mL, 516 mmol) in CH2Cl2 (40 mL). After the addition was finished, cyclohexanone (10 g, 100 mmol) was added dropwisely. The resulted reaction mixture was refluxed for 2 h. The mixture was then cooled in ice. Water (200 mL) was added slowly while the mixture was stirred. The mixture was stirred for 1 h. The organic layer was collected and the water layer was extracted with additional CH2Cl2 (40 mL×3). The combined organic layers were dried over Na2SO4 and then evaporated. The residue was taken up in a mixture of AcOEt-diethylether (3:1), and the mixture was washed with water (30 mL×5) to remove DMF. The combined organic layers were dried over Na2SO4 and then evaporated. The residue was treated with pentane (200 mL) to give 4.2 g (23%) of S1 as yellow crystalline solid. LRMS (ESI): calculated for [(M+H)+] 173.1. found 173.1.
Name
Quantity
37 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
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2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
Reactant of Route 3
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
Reactant of Route 4
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
Reactant of Route 5
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
Reactant of Route 6
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

Citations

For This Compound
38
Citations
H Hosseinjani-Pirdehi, NOA Mahmoodi… - Journal of Photochemistry …, 2021 - Elsevier
This article describes the novel hydrazone derivatives bearing chromeno[2,3-c]pyrazole heterocycles synthesis via pyrazol-3-one elimination and the properties of their fluorescence …
Number of citations: 2 www.sciencedirect.com
H Masuoka, Y Kubota, T Inuzuka, K Funabiki - Molecules, 2023 - mdpi.com
A novel anionic heptamethine cyanine (HMC) dye with two trifluoromethyl groups that selectively absorb near-infrared light is synthesized. When contrasted with previously studied …
Number of citations: 0 www.mdpi.com
AV Prakash, F Yazabak, I Hovor, F Nakonechny… - Dyes and …, 2023 - Elsevier
In spite of significant progress in the development of novel photosensitizers for photodynamic therapy (PDT) applications, the search for new approaches for designing organic dyes …
Number of citations: 3 www.sciencedirect.com
V Guieu, A Izquierdo, S Garcia‐Alonso, C André… - 2007 - Wiley Online Library
Seven new nonacarbon chain carboxonium salts were synthesized from variously substituted arylethanones, except a few which were too deactivated to react. By the action of several …
Q Lv, X Yang, M Wang, J Yang, Z Qin, Q Kan… - Journal of Controlled …, 2018 - Elsevier
Prostate cancer (PCa) is the most frequent malignant cancer among men in the USA, leading to substantial morbidity and mortality, while the existing treatments have restricted …
Number of citations: 35 www.sciencedirect.com
G Ersoy Ozmen - 2021 - scholarworks.gsu.edu
In this study, the synthesis, characterization, optical properties and TD-DFT studies of 21 near infra-red (NIR) fluorophores, and cytotoxicity of selected four compounds are presented. …
Number of citations: 0 scholarworks.gsu.edu
K Funabiki, K Yagi, M Nomoto, Y Kubota… - Journal of Fluorine …, 2015 - Elsevier
Anion exchange in a near-infrared-absorbing heptamethinecyanine dye from an iodide to fluorine-containing anions proceeded smoothly at room temperature to give the corresponding …
Number of citations: 15 www.sciencedirect.com
C Zhang, J Wu, W Liu, W Zhang, CS Lee, P Wang - Small, 2022 - Wiley Online Library
Fluorescence (FL) bioimaging in the second near‐infrared window (NIR‐II, 1000–1700 nm) provides improved imaging quality and high resolution for diagnosis of deep‐seated tumors. …
Number of citations: 10 onlinelibrary.wiley.com
A Panda, D Kobzev, O Kulyk, A Bazylevich… - Dyes and …, 2023 - Elsevier
Mitochondria play a crucial role in many biological processes that ensure cell viability. Dysfunction of mitochondria can therefore lead to serious disorders, including cardiovascular …
Number of citations: 0 www.sciencedirect.com
KT Mahmudov, VA Aliyeva… - Halogen Bonding in …, 2021 - Wiley Online Library
Similarly to the case of the halogen atoms (F, Cl, Br, or I), the electron‐deficient surface (on the outer side of a covalently bonded atom, on the extension of the bond) of the group 16 …
Number of citations: 2 onlinelibrary.wiley.com

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